molecular formula C10H17N B12315696 rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis

Cat. No.: B12315696
M. Wt: 151.25 g/mol
InChI Key: PFLZUDBODATDOQ-UHFFFAOYSA-N
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Description

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis is a chiral compound with two cyclopropyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclopropyl-containing aldehyde or ketone can lead to the formation of the desired pyrrolidine ring. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of the cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrrolidine derivatives. Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis: This compound has a similar pyrrolidine ring structure but with different substituents.

    cis-(2S,4S)-4-hydroxyproline: Another compound with a pyrrolidine ring, but with hydroxyl and carboxyl groups.

Uniqueness

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,4-dicyclopropylpyrrolidine

InChI

InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2

InChI Key

PFLZUDBODATDOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(NC2)C3CC3

Origin of Product

United States

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